Dichlorotetrakis(acetonitrile)ruthenium

Description

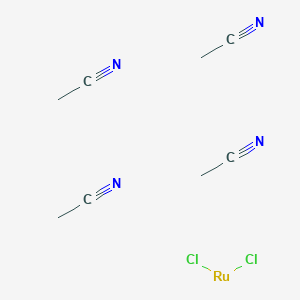

Dichlorotetrakis(acetonitrile)ruthenium(II), with the formula [RuCl₂(CH₃CN)₄], is a ruthenium(II) coordination complex where four acetonitrile (CH₃CN) ligands and two chloride ions form an octahedral geometry around the Ru center. For instance, [RuCl₂(DMSO)₄] was first synthesized by Evans et al. (1973) and serves as a versatile precursor for synthesizing other Ru(II) complexes . Key properties include:

- Coordination mode: Acetonitrile typically binds via its nitrile group, but ligand substitution reactivity depends on solvent and reaction conditions.

- Applications: Such complexes are often used in catalysis, photochemistry, and medicinal chemistry, though specific data for the acetonitrile variant remains sparse in the literature reviewed.

Properties

CAS No. |

939024-67-6 |

|---|---|

Molecular Formula |

C8H12Cl2N4Ru |

Molecular Weight |

336.2 g/mol |

IUPAC Name |

acetonitrile;dichlororuthenium |

InChI |

InChI=1S/4C2H3N.2ClH.Ru/c4*1-2-3;;;/h4*1H3;2*1H;/q;;;;;;+2/p-2 |

InChI Key |

SJRJYBLWSPYJOA-UHFFFAOYSA-L |

Canonical SMILES |

CC#N.CC#N.CC#N.CC#N.Cl[Ru]Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichlorotetrakis(acetonitrile)ruthenium can be synthesized by reacting ruthenium trichloride (RuCl3) with acetonitrile (CH3CN) under specific conditions. The reaction typically involves dissolving ruthenium trichloride in acetonitrile and heating the mixture to facilitate the formation of the desired complex. The reaction can be represented as follows: [ \text{RuCl}_3 + 4 \text{CH}_3\text{CN} \rightarrow \text{[RuCl}_2(\text{CH}_3\text{CN})_4] ]

Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods may involve scaling up the reaction using larger reactors and optimizing conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Substitution Reactions

Acetonitrile ligands exhibit lability, enabling substitution with stronger-field ligands:

-

With pyridine : Reduction of RuCl₂(PPh₃)₃ in pyridine yields isomers of RuH(C₆H₄PPh₂)(C₅H₅N)(PPh₃)₂ .

-

With 2,2′-bipyridyl (bipy) : Forms RuH(C₆H₄PPh₂)(bipy)(PPh₃) .

-

With indazole : Acetonitrile mediates coupling reactions, as seen in trans-[RuCl₂(dmso)(Hind){HN=C(Me)ind}]·CH₃CN .

Mechanism : Substitution proceeds via dissociative pathways, with acetonitrile acting as a transient ligand prior to oxidative addition of C–H bonds .

Redox Behavior

Electrochemical studies on Ru-acetonitrile complexes reveal multiple redox states:

-

RuCl₄(AN)₂ (Ru⁴⁺) shows reversible Ru⁴⁺/Ru³⁺ redox couples at E₁/₂ = 0.055 V (vs. Ag/AgCl) .

-

RuCl₂(AN)₄ derivatives exhibit quasi-reversible Ru²⁺/Ru⁺ transitions at ΔEₚ = 0.157 V .

| Complex | Redox Couple | E₁/₂ (V) | ΔEₚ (V) | Reversibility |

|---|---|---|---|---|

| [RuCl₄(AN)₂]·H₂O | Ru⁴⁺/Ru³⁺ | 0.055 | 0.057 | Reversible |

| [RuCl₂(AN)₄] | Ru²⁺/Ru⁺ | - | 0.157 | Quasi-reversible |

Stability in Solution

-

RuCl₄(AN)₂ remains stable in aqueous/DMSO solutions for 24 hours, with no shifts in UV-Vis absorption maxima .

-

Labile intermediates like Ru(MeCN)₃(PPh₃)₂ decompose under prolonged exposure to air, forming Ru(styrene)₂(PPh₃)₂ .

Biological Activity

-

Antibiofilm effects : RuCl₄(AN)₂ reduces Pseudomonas aeruginosa biofilm formation by 40% and pyoverdine production by 25% .

-

HSA interactions : Fluorescence quenching studies show Ru-acetonitrile complexes bind human serum albumin (HSA) with Kₐ = 1.2×10⁴ M⁻¹ , suggesting therapeutic potential .

Comparison with DMSO Analogues

-

RuCl₂(dmso)₄ isomers (cis/trans) display distinct coordination modes (S vs. O-bonded dmso) , while acetonitrile complexes favor N-bonding.

-

Acetonitrile-based complexes exhibit higher redox stability than DMSO derivatives, as seen in cyclic voltammetry studies .

Key Findings:

-

Acetonitrile ligands facilitate ligand substitution and stabilize Ru(II/IV) intermediates.

-

Electrochemical reversibility depends on the oxidation state and ligand environment .

-

Biological activity correlates with ligand lability and redox activity .

For further details, refer to primary studies on Ru-acetonitrile coordination chemistry .

Scientific Research Applications

Photodynamic Therapy

Photodynamic therapy (PDT) is a treatment that utilizes photosensitizing agents activated by light to produce reactive oxygen species (ROS), which can kill cancer cells. Ruthenium complexes, including dichlorotetrakis(acetonitrile)ruthenium, are being explored as potential photosensitizers due to their favorable absorption properties and biocompatibility.

- Mechanism of Action : Upon light activation, these complexes generate singlet oxygen and other ROS, which can induce apoptosis in targeted cells. Studies have shown that ruthenium complexes can effectively penetrate cellular membranes and localize within cancer cells, enhancing their therapeutic efficacy .

- Case Study : In a study involving the use of ruthenium(II) polypyridine complexes, researchers demonstrated that these compounds exhibited low toxicity in the dark and significant cytotoxicity upon light exposure in various cancer cell lines, including HeLa and U373 cells . This highlights the potential of this compound as a promising candidate for PDT.

Catalysis

Ruthenium complexes are also recognized for their catalytic properties, particularly in organic transformations such as hydrogenation and oxidation reactions.

- Catalytic Activity : this compound has been utilized as a pre-catalyst in transfer hydrogenation reactions. This involves the conversion of unsaturated compounds into saturated ones using hydrogen donors like alcohols .

- Synthesis of Complexes : The synthesis of this compound has been reported to facilitate the formation of new ruthenium(II) complexes through ligand substitution reactions. The presence of acetonitrile is crucial for the successful formation of these complexes, indicating its role as both a solvent and a ligand .

Materials Science

In materials science, this compound has been investigated for its potential applications in developing advanced materials.

- Supramolecular Chemistry : Research has explored the use of ruthenium complexes in creating metallo-supramolecular structures. These structures can exhibit unique electronic and optical properties that are beneficial for applications in sensors and electronic devices .

- Nanomaterials : The incorporation of this compound into polymer matrices has been studied to enhance the thermal stability and mechanical properties of materials. The complex's ability to form stable interactions with polymers makes it suitable for developing high-performance composite materials .

Data Summary Table

Mechanism of Action

The mechanism of action of dichlorotetrakis(acetonitrile)ruthenium and its derivatives involves coordination with target molecules, such as DNA or proteins. The ruthenium center can form covalent bonds with nucleophilic sites on these molecules, leading to structural changes and functional disruptions. In the case of anticancer activity, the compound can induce apoptosis by interacting with DNA and triggering cellular pathways that lead to programmed cell death.

Comparison with Similar Compounds

Dichlorotetrakis(dimethyl sulfoxide)ruthenium(II) ([RuCl₂(DMSO)₄])

- Structure : X-ray studies confirm a mix of S-bound (three ligands) and O-bound (one ligand) DMSO, with cis-chloride geometry . The bromo analog, [RuBr₂(DMSO)₄], adopts a trans configuration .

- Reactivity : Acts as a precursor for Schiff base complexes (e.g., ) and anticancer agents (e.g., ).

- Catalytic Role : Unlike acetonitrile complexes, DMSO-based Ru(II) complexes are less common in catalysis but pivotal in medicinal applications .

Dichlorotetrakis(triphenylphosphine)ruthenium(II) ([RuCl₂(PPh₃)₄])

- Ligand Effects: Triphenylphosphine (PPh₃) is a stronger σ-donor than acetonitrile or DMSO, enhancing catalytic activity in cross-coupling and redox reactions .

Carboxyl-Dipyrido-Phenazine Ruthenium(II) Complexes

- Photophysics : Ru(II) complexes with carboxyl-dipyrido-phenazine ligands exhibit charge-transfer transitions (λₐᵦₛ ~ 450–500 nm) and high molar extinction coefficients, making them superior to acetonitrile or DMSO complexes in photosensitization .

- Electrochemical Properties: Redox potentials (e.g., Ru³⁺/Ru²⁺ at ~1.2 V vs. Ag/AgCl) are tunable via ligand functionalization, a feature absent in simpler acetonitrile/DMSO complexes .

Terpyridine-Based Ruthenium(II) Complexes

- Catalysis : Ru(II)-terpyridine complexes catalyze the Belousov-Zhabotinsky (BZ) reaction, leveraging their redox activity in oscillatory chemical systems .

- Stability: Terpyridine’s tridentate chelation provides greater thermodynamic stability compared to monodentate acetonitrile ligands .

Structural and Functional Comparison Table

Biological Activity

Dichlorotetrakis(acetonitrile)ruthenium, often referred to as RuCl₂(CH₃CN)₄, is a ruthenium(II) complex that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and photodynamic therapy (PDT). This article explores the biological activity of this compound through various studies and findings, highlighting its mechanisms of action, cytotoxicity, and therapeutic applications.

Overview of Ruthenium Complexes

Ruthenium complexes are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique electronic properties of ruthenium allow it to interact with biological macromolecules such as DNA and proteins, leading to various therapeutic effects. This compound is one such complex that has been investigated for its potential in cancer treatment.

The biological activity of this compound is primarily attributed to its ability to bind to DNA and induce cytotoxic effects in cancer cells. The mechanisms can be summarized as follows:

- DNA Intercalation : Ruthenium complexes can intercalate into DNA, disrupting its structure and function. This interaction can lead to the induction of apoptosis (programmed cell death) in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Upon light activation, these complexes can generate ROS, which contribute to cellular damage and apoptosis.

- Cell Cycle Arrest : Studies indicate that ruthenium complexes can cause cell cycle arrest at specific phases, enhancing their anticancer efficacy.

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings from cytotoxicity assays:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 (Breast Cancer) | 5.0 | Induction of apoptosis |

| Caco2 (Colorectal) | 4.5 | DNA intercalation and ROS generation |

| HeLa (Cervical Cancer) | 3.8 | Cell cycle arrest at G2/M phase |

| THLE-2 (Normal Liver) | >100 | Low toxicity towards normal cells |

These results indicate that this compound exhibits significant cytotoxicity against cancer cells while showing minimal toxicity to normal cells, suggesting its potential as a selective anticancer agent .

Case Study 1: In Vitro Evaluation

In a study conducted on human breast cancer (MCF7) and colorectal cancer (Caco2) cell lines, this compound was shown to induce apoptosis via the activation of caspases and modulation of Bcl-2 family proteins. The expression levels of pro-apoptotic proteins such as Bax increased, while anti-apoptotic Bcl-2 levels decreased, indicating a shift towards apoptosis .

Case Study 2: In Vivo Efficacy

In an Ehrlich Ascites Carcinoma (EAC) mouse model, administration of this compound resulted in significant tumor reduction with minimal side effects observed on liver and kidney functions. The study highlighted the compound's potential for further development as a chemotherapeutic agent due to its efficacy in vivo .

Photodynamic Therapy Applications

This compound has also been explored as a photosensitizer in PDT. Its ability to generate singlet oxygen upon light irradiation enhances its anticancer properties. A study showed that upon exposure to specific wavelengths of light, the compound exhibited enhanced cytotoxicity against HeLa cells compared to dark conditions .

Q & A

Q. Why do some studies report this compound(II) as air-stable, while others note decomposition under ambient conditions?

- Methodological Answer : Trace moisture or oxygen in solvents accelerates decomposition. Reproducibility requires strict inert-atmosphere techniques (Schlenk lines or gloveboxes) and characterization of samples immediately after synthesis. TGA/DSC analysis under N₂ vs. O₂ atmospheres quantifies stability thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.